3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is an organic compound with the molecular formula C25H23BrN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Butoxylation: The butoxy group can be introduced via a nucleophilic substitution reaction using butanol and a suitable leaving group.
Amide Formation: The final step involves the coupling of the benzothiazole derivative with 3-bromo-4-butoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzothiazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Butanol: Used for butoxylation.
N,N’-dicyclohexylcarbodiimide (DCC): Used for amide formation.
Palladium Catalysts: Used for coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Products formed by substitution of the bromine atom.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.
Coupled Products: Complex structures formed by coupling reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-butoxybenzoic acid: Shares the butoxy and bromine substituents but lacks the benzothiazole moiety.
4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Similar structure but without the bromine atom.
Uniqueness
3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzothiazole moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C25H23BrN2O2S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H23BrN2O2S/c1-3-4-13-30-22-12-8-18(15-20(22)26)24(29)27-19-9-6-17(7-10-19)25-28-21-11-5-16(2)14-23(21)31-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29) |
InChI Key |
KGWNLACBCAVSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)Br |
Origin of Product |
United States |
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